N-(5-methyl-1,2-oxazol-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide (CAS: 687575-03-7, molecular formula: C₁₀H₁₂N₆O₄, molecular weight: 280.24 g/mol) is a heterocyclic compound featuring a 5-methylisoxazole ring linked via a butanamide chain to a 3-nitro-1H-1,2,4-triazole moiety .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O4/c1-7-5-8(14-20-7)12-9(17)3-2-4-15-6-11-10(13-15)16(18)19/h5-6H,2-4H2,1H3,(H,12,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRLEEPIDYMMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article delves into the compound's biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 293.28 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 293.28 g/mol |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 7 |
| LogP (Partition Coefficient) | 0.546 |
| Water Solubility (LogSw) | -1.97 |
Research indicates that compounds similar to this compound exhibit significant interactions with specific enzymes and receptors. For instance, studies have shown that triazole derivatives can inhibit the DprE1 enzyme in Mycobacterium tuberculosis, demonstrating potential as anti-tubercular agents . The nitro group in the compound may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
The compound's structural motifs suggest potential antimicrobial properties. In vitro assays assessing its efficacy against various bacterial strains could reveal significant inhibitory concentrations (IC50). For example, compounds with similar structures have shown IC50 values ranging from 2.2 μM to 6 μM against Mycobacterium tuberculosis .
Cytotoxicity
Safety assessments are crucial for understanding the therapeutic window of this compound. Initial cytotoxicity studies using mammalian cell lines (e.g., mouse fibroblast 3T3 cells) typically involve MTT assays to evaluate cell viability upon exposure to varying concentrations of the compound. Results indicate that concentrations below 50 μg/mL are generally safe for cellular integrity .
Study on DprE1 Inhibition
A notable study focused on the design and synthesis of triazole-based derivatives for DprE1 inhibition highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds showed promising results against the DprE1 target with significant inhibition rates . The study's findings suggest that further exploration of this compound could lead to valuable insights into its therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis of various oxazole and triazole derivatives revealed that those with nitro substitutions exhibited enhanced antimicrobial activity. This observation supports the hypothesis that N-(5-methyl-1,2-oxazol-3-y)-4-(3-nitro-1H-1,2,4-triazol-1-y)butanamide may possess similar or superior efficacy compared to its analogs .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Backbone Variability :
- The target compound employs a butanamide linker , while analogs like M10 and 3b use sulfonamide or benzamide backbones. The butanamide chain may enhance flexibility and solubility compared to rigid aromatic systems .
- V025-1571 shares a butanamide core but attaches a triazole-substituted phenyl group, differing from the target’s direct triazole linkage .
M10 and 3b feature diazenyl-imidazole and phthalimide groups, respectively, which are associated with specific biological interactions (e.g., protease inhibition in M10) .
Synthetic Approaches :
- Microwave-assisted synthesis (used for 3b) achieved high yields (88%), suggesting efficient routes for similar compounds . The target compound may benefit from analogous methodologies.
Physicochemical Properties: The target’s molecular weight (280.24 g/mol) is lower than most analogs, aligning better with drug-likeness criteria (e.g., Lipinski’s rules) . Nitro groups may reduce aqueous solubility compared to hydrophilic substituents (e.g., hydroxyamino in ’s compound) .
Research Findings and Implications
- The nitro-triazole group in the target may confer unique reactivity or binding profiles.
- Drug Development : The structural simplicity and moderate molecular weight of the target compound make it a viable candidate for further optimization, particularly in oncology or infectious disease research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
